1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine, also known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a piperazine derivative that has been synthesized through a series of chemical reactions. In
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine selectively binds to the 5-HT1A receptor through a combination of hydrophobic and electrostatic interactions. This binding leads to a decrease in the activity of the receptor, which in turn affects downstream signaling pathways. The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine is still being studied, but it is thought to involve modulation of the G protein-coupled receptor signaling pathway.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has been found to decrease anxiety-like behavior and increase social interaction. 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has also been shown to have antidepressant-like effects in animal models. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has been found to modulate the release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific role of this receptor in various processes. 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine is its potential off-target effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has been shown to bind to other receptors besides the 5-HT1A receptor, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine. One area of interest is its potential as a PET imaging agent for the 5-HT1A receptor. This could allow for non-invasive imaging of the receptor in living organisms. Another direction for research is the development of more selective compounds that target the 5-HT1A receptor. This could help to reduce off-target effects and improve the specificity of studies. Finally, the role of 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine in modulating other neurotransmitter systems, such as the dopaminergic system, could be further investigated.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has been shown to selectively bind to the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. This makes 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine a useful tool for studying the role of the 5-HT1A receptor in these processes. 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine has also been investigated for its potential as a PET imaging agent for the 5-HT1A receptor.
properties
IUPAC Name |
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-18-5-1-16(2-6-18)4-8-21(25)24-11-9-23(10-12-24)14-17-3-7-19-20(13-17)27-15-26-19/h1-8,13H,9-12,14-15H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPXUQOYNZACE-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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